(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amidation: The final step involves the coupling of the alkylated indole with 3-(2-methylphenyl)prop-2-enoic acid to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the double bond in the prop-2-enamide side chain can yield the corresponding saturated amide.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products
Oxidation: Indole-2,3-diones
Reduction: Saturated amide derivatives
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in organic synthesis.
Biology
Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
Due to its structural similarity to bioactive indole derivatives, this compound may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Ethyl-2-methylsuccinic acid
Uniqueness
The uniqueness of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide lies in its specific substitution pattern on the indole ring and the presence of the prop-2-enamide side chain. These structural features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O/c1-15-7-9-20-19(13-15)18(14-23-20)11-12-22-21(24)10-8-17-6-4-3-5-16(17)2/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-8+ |
InChI Key |
DOUZALFMHJBZOC-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.